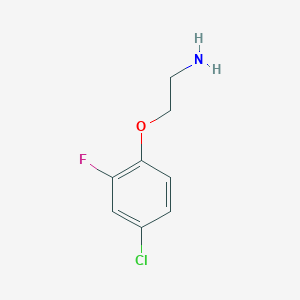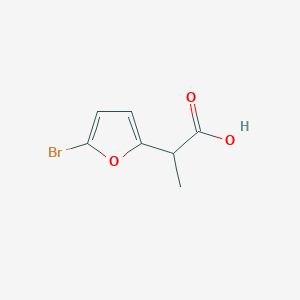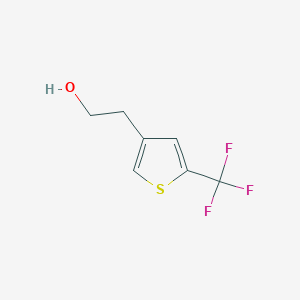
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol is an organic compound that features a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethanol group at the 3-position. Thiophene derivatives are known for their stability and electron-rich structures, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene with molecular fluorine, although this process can be challenging due to the reactivity of fluorine . Another approach involves the use of electrophilic fluorinating reagents such as SF3+ .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it valuable in the study of biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride: This compound features a similar thiophene ring with a trifluoromethyl group but has an ethan-1-amine group instead of an ethanol group.
2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol: This compound has a thiazole ring instead of a thiophene ring but shares the trifluoromethyl and ethanol groups.
Uniqueness
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in the development of advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H7F3OS |
|---|---|
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)thiophen-3-yl]ethanol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6-3-5(1-2-11)4-12-6/h3-4,11H,1-2H2 |
Clave InChI |
HYWFVKUGYAOCHL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)
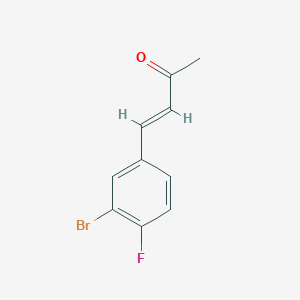
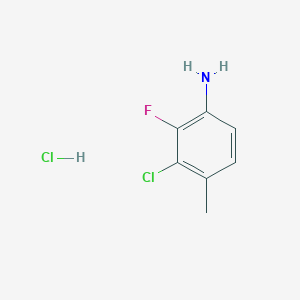


![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)


![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

